molecular formula C20H26ClNO B13773247 1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride CAS No. 78109-91-8

1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride

Cat. No.: B13773247
CAS No.: 78109-91-8
M. Wt: 331.9 g/mol
InChI Key: FPZCYXNJSTUTSK-UHFFFAOYSA-N
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Description

Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride is a chemical compound with a complex structure that includes an allylmethylamino group, a methylethyl group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride typically involves multiple steps, starting with the preparation of the benzhydrol core. One common method involves the reduction of benzophenone to benzhydrol using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzhydrol: A simpler compound with a similar benzhydrol core but lacking the allylmethylamino and methylethyl groups.

    Diphenylmethanol: Another related compound with a similar structure but different functional groups.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

78109-91-8

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

2-methyl-3-[methyl(prop-2-enyl)amino]-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-4-15-21(3)16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h4-14,17,22H,1,15-16H2,2-3H3;1H

InChI Key

FPZCYXNJSTUTSK-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CC=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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